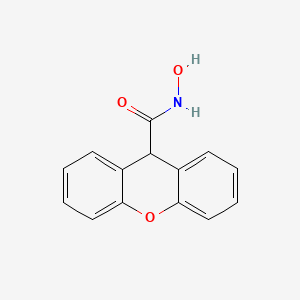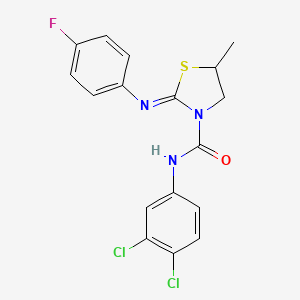
N-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)imino-5-methyl-1,3-thiazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JR-AB2-011: is a selective inhibitor of the mechanistic target of rapamycin complex 2 (mTORC2). It has an IC50 value of 0.36 μM and inhibits mTORC2 activity by blocking the association of Rictor with mTOR . This compound is known for its potential in reducing the phosphorylation level of Akt and decreasing the activity of matrix metalloproteinase 2 (MMP2), thereby reducing the migration and invasion capabilities of tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JR-AB2-011 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of JR-AB2-011 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions: JR-AB2-011 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: JR-AB2-011 is used in chemical research to study the inhibition of mTORC2 and its effects on various signaling pathways .
Biology: In biological research, JR-AB2-011 is used to investigate its effects on cell migration, invasion, and survival, particularly in cancer cells .
Medicine: JR-AB2-011 has potential therapeutic applications in treating cancers, especially glioblastoma multiforme, by inhibiting mTORC2 activity and reducing tumor growth .
Industry: In the pharmaceutical industry, JR-AB2-011 is used in the development of new cancer therapies and as a tool compound for studying mTORC2-related pathways .
Mechanism of Action
JR-AB2-011 exerts its effects by selectively inhibiting mTORC2 activity. It blocks the association of Rictor with mTOR, which is essential for mTORC2 function. This inhibition leads to a decrease in the phosphorylation level of Akt, a key protein in cell survival and proliferation pathways. Additionally, JR-AB2-011 reduces the activity of MMP2, thereby impairing the migration and invasion capabilities of tumor cells .
Comparison with Similar Compounds
CID613034: Another mTORC2 inhibitor with similar properties but less potency compared to JR-AB2-011.
Thioether-cyclized helix B peptide (TFA): Enhances metabolic stability and exhibits renoprotective effects by promoting autophagy through the inhibition of mTORC1 and activation of mTORC2.
Uniqueness: JR-AB2-011 is unique due to its high selectivity and potency in inhibiting mTORC2 activity. It has shown significant anti-tumor properties in glioblastoma multiforme and other cancer models, making it a valuable compound for both research and therapeutic applications .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)imino-5-methyl-1,3-thiazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FN3OS/c1-10-9-23(16(24)21-13-6-7-14(18)15(19)8-13)17(25-10)22-12-4-2-11(20)3-5-12/h2-8,10H,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKNIJKASRGSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=NC2=CC=C(C=C2)F)S1)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2594245.png)
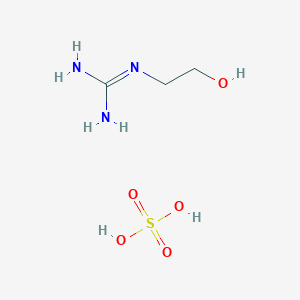
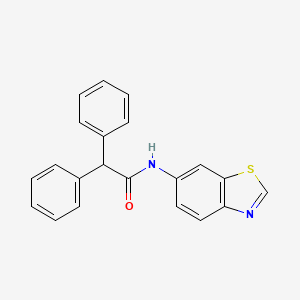
![ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate](/img/structure/B2594248.png)
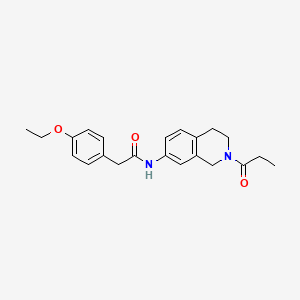
![5-Methoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2594252.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2594253.png)


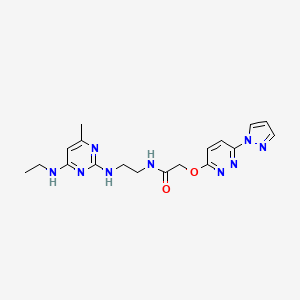
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2594263.png)
![(5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2594264.png)
